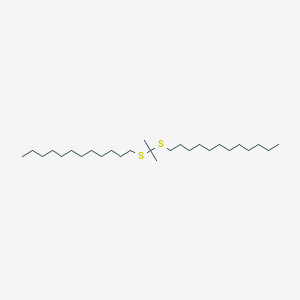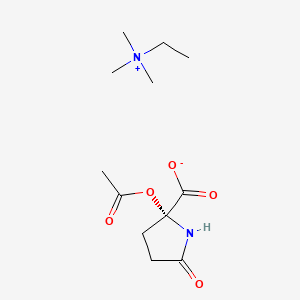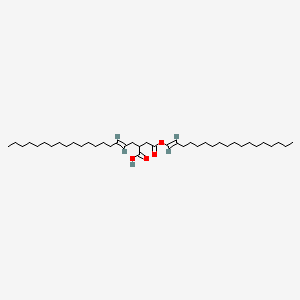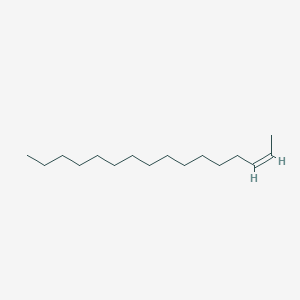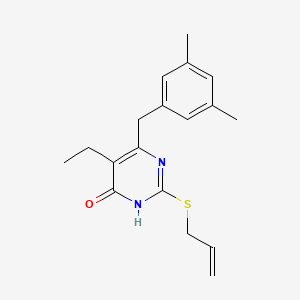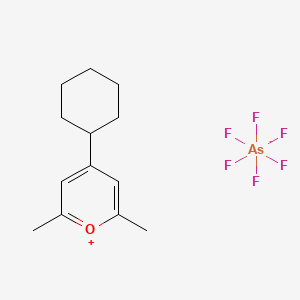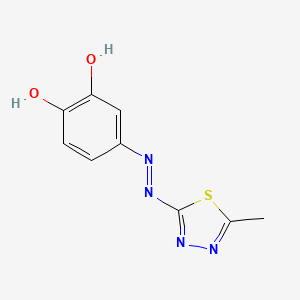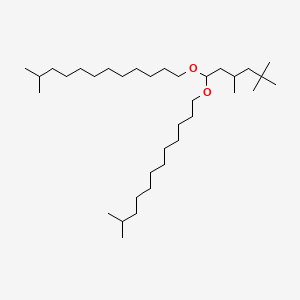
1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane is a chemical compound with the molecular formula C35H72O2 and a molecular weight of 524.94 g/mol . This compound is known for its unique structure, which includes two tridecane chains connected by a 3,5,5-trimethylhexylidene bridge through oxygen atoms. It is used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane typically involves the reaction of 3,5,5-trimethylhexanol with tridecanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields.
Scientific Research Applications
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This can influence various cellular processes and pathways, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane can be compared with similar compounds such as:
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisdecane: This compound has shorter alkyl chains, resulting in different physical and chemical properties.
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bishexadecane: With longer alkyl chains, this compound exhibits higher hydrophobicity and different solubility characteristics.
The uniqueness of 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane lies in its balanced amphiphilic nature, making it suitable for a wide range of applications.
Properties
CAS No. |
97403-77-5 |
|---|---|
Molecular Formula |
C35H72O2 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
11-methyl-1-[3,5,5-trimethyl-1-(11-methyldodecoxy)hexoxy]dodecane |
InChI |
InChI=1S/C35H72O2/c1-31(2)25-21-17-13-9-11-15-19-23-27-36-34(29-33(5)30-35(6,7)8)37-28-24-20-16-12-10-14-18-22-26-32(3)4/h31-34H,9-30H2,1-8H3 |
InChI Key |
XHAGDEKOXSLYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(CC(C)CC(C)(C)C)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


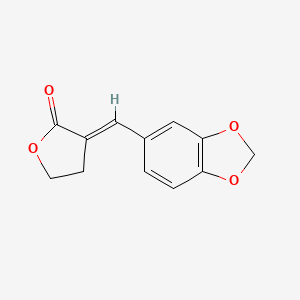
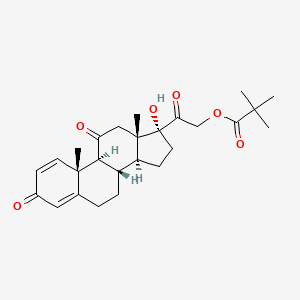
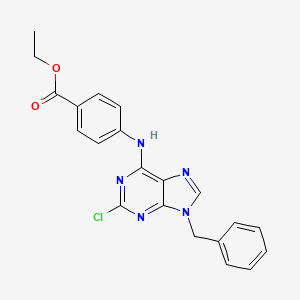
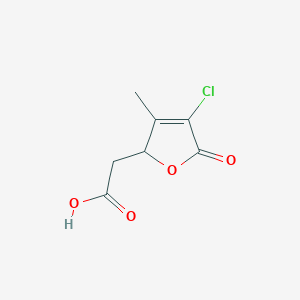
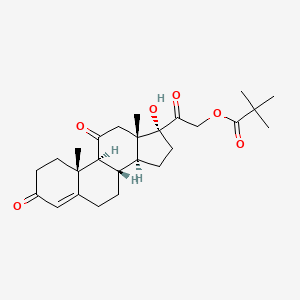
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
